Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate

Catalog No.
S1785590
CAS No.
455330-37-7
M.F
C32H14BF24NaO
M. Wt
904.224
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)bor...

CAS Number

455330-37-7

Product Name

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate

IUPAC Name

sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;hydrate

Molecular Formula

C32H14BF24NaO

Molecular Weight

904.224

InChI

InChI=1S/C32H12BF24.Na.H2O/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;;/h1-12H;;1H2/q-1;+1;

InChI Key

HWQYENOITDMKQG-UHFFFAOYSA-N

SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.O.[Na+]

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate (commonly known as NaBArF24 hydrate, CAS 455330-37-7) is a premier procurement choice for generating highly electrophilic cationic metal centers. As a source of the exceptionally bulky and weakly coordinating anion (WCA) BArF24-, it confers extreme lipophilicity and solubility to transition metal catalysts in non-polar solvents like toluene and dichloromethane [1]. Unlike its highly hygroscopic anhydrous counterpart, the hydrate form offers superior benchtop stability and ease of handling, making it the standard precursor for both direct use in phase-transfer catalysis and the in-situ generation of rigorously anhydrous catalysts [2].

Generic substitution with more common borate salts (like NaBPh4) or standard weakly coordinating anions (like NaPF6 or NaBF4) frequently fails in advanced catalytic applications. NaBPh4 is highly susceptible to B-C bond cleavage under acidic or oxidative conditions, leading to rapid catalyst decomposition [1]. Meanwhile, PF6- and BF4- anions form tighter ion pairs with metal centers and exhibit poor solubility in non-polar media, forcing the use of coordinating solvents (e.g., acetonitrile) that competitively bind and poison the active catalyst site [2]. Furthermore, substituting the hydrate form with anhydrous NaBArF24 introduces severe procurement and handling bottlenecks, as the anhydrous material degrades rapidly upon brief atmospheric exposure, whereas the hydrate provides a stable, reliable baseline for scalable synthesis and ambient storage [3].

Catalytic Yield Enhancement via Extreme Weak Coordination

In the catalytic hydrodefluorination of electron-deficient arenes (e.g., pentafluoropyridine), the choice of anion is critical for maintaining the electrophilicity of the active metal center. Utilizing NaBArF24 as an additive achieves a 99% conversion yield, whereas identical conditions utilizing NaBPh4 result in the system being completely inactive due to competitive coordination and anion degradation [1].

Evidence DimensionCatalytic conversion yield of pentafluoropyridine
Target Compound Data99% yield (with 10 mol% NaBArF24 additive)
Comparator Or BaselineInactive / minimal conversion (with NaBPh4 additive)
Quantified Difference>95% increase in conversion yield
Conditions10 mol% Al-catalyst, Et3SiH reductant, fluorobenzene solvent

Procurement of NaBArF24 is essential for enabling turnover in highly electrophilic catalytic cycles where standard borates completely suppress reactivity.

Oxidative and Acidic Stability of the Borate Core

The presence of eight electron-withdrawing trifluoromethyl groups per borate anion renders BArF24- exceptionally resistant to electrophilic attack. While NaBPh4 undergoes rapid B-C bond cleavage (yielding triphenylborane and benzene) in the presence of strong acids or oxidizing transition metal complexes, NaBArF24 remains structurally intact, allowing for the isolation of highly reactive, coordinatively unsaturated cationic species without degradation [1].

Evidence DimensionResistance to B-C bond cleavage
Target Compound DataStable under strong acidic and oxidative conditions
Comparator Or BaselineNaBPh4 (undergoes rapid B-C bond cleavage)
Quantified DifferenceComplete preservation of the intact tetraarylborate vs. rapid degradation
ConditionsAcidic media or highly oxidizing transition metal environments

Buyers must select NaBArF24 over NaBPh4 when formulating reactions involving strong oxidants or Lewis acids to prevent catastrophic catalyst deactivation.

Precursor Handling and Manufacturability (Hydrate vs. Anhydrous)

The commercial hydrate form of NaBArF24 (containing ~2.6 equivalents of water) offers a highly stable, isolable solid that can be handled in ambient air without degradation. In contrast, rigorously anhydrous NaBArF24 is extremely hygroscopic and requires strict inert-atmosphere glovebox handling to prevent uncontrolled moisture uptake, making the hydrate the preferred procurement choice for scalable synthesis or phase-transfer applications where water can be tolerated or removed in situ [1].

Evidence DimensionBenchtop handling stability and moisture tolerance
Target Compound DataNaBArF24 hydrate (stable in ambient air, reliable stoichiometry)
Comparator Or BaselineAnhydrous NaBArF24 (rapidly absorbs atmospheric moisture, requires glovebox)
Quantified DifferenceElimination of inert-atmosphere handling requirements during storage and transfer
ConditionsAmbient laboratory storage and standard weighing procedures

Procuring the hydrate form drastically reduces handling complexity and operational costs for workflows that do not strictly require pre-dried materials.

Solubility Enhancement in Non-Polar Solvents

The extreme steric bulk and fluorination of the BArF24- anion impart massive lipophilicity to its salts. When used to exchange counterions (e.g., replacing PF6- or BF4-), NaBArF24 enables the resulting cationic metal complexes to achieve high solubility in non-polar solvents like dichloromethane, toluene, and fluorobenzene, whereas the corresponding PF6- salts remain largely insoluble and require coordinating solvents that inhibit catalysis [1].

Evidence DimensionSolubility of cationic transition metal complexes in non-polar solvents
Target Compound DataBArF24- salts (highly soluble in toluene/DCM)
Comparator Or BaselinePF6- / BF4- salts (insoluble in toluene/DCM)
Quantified DifferenceEnables >0.1 M solubility in non-coordinating media vs. near-zero solubility
ConditionsDissolution in toluene or dichloromethane at room temperature

This solubility profile is critical for industrial chemists who must run catalytic processes in non-coordinating solvents to maximize reaction rates.

Generation of Highly Electrophilic Cationic Catalysts

Directly utilizing NaBArF24 hydrate to perform counterion exchange (e.g., replacing halides or PF6-) to activate Au, Ru, Pd, or Ir precatalysts for olefin polymerization, hydrosilylation, and C-H activation in non-polar solvents, where weak coordination is mandatory for turnover [1].

Aqueous-Organic Phase-Transfer Catalysis

Employing the hydrate form as a highly lipophilic anionic phase-transfer catalyst in biphasic systems, where its extreme hydrophobicity drives cationic active species into the organic phase without the need for rigorous anhydrous handling [2].

Synthesis of Custom Non-Coordinating Salts

Serving as the stable, easily handled benchtop precursor for the synthesis of rigorously anhydrous NaBArF24 (via vacuum drying over P2O5) or other specialized salts (e.g., AgBArF24, TlBArF24) via simple metathesis reactions [3].

Dates

Last modified: 08-15-2023

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